molecular formula C12H12N2O3S B2827701 Ethyl 2-(4-hydroxyquinazolin-2-ylthio)acetate CAS No. 18593-82-3

Ethyl 2-(4-hydroxyquinazolin-2-ylthio)acetate

Cat. No.: B2827701
CAS No.: 18593-82-3
M. Wt: 264.3
InChI Key: VSKGYAGUEJPPQV-UHFFFAOYSA-N
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Description

Historical Context of Quinazoline-Based Compounds in Medicinal Chemistry

The quinazoline scaffold, first synthesized in 1869 through Griess' preparation of 2-cyano-3,4-dihydro-4-oxoquinazoline, laid the foundation for over 300,000 derivatives now cataloged in chemical databases. Early pharmacological interest emerged in the 1950s with methaqualone, a sedative-hypnotic drug, demonstrating the therapeutic viability of this heterocyclic system. The isolation of bioactive quinazolinone alkaloids from Dichroa febrifuga in traditional Chinese medicine further validated its biological relevance, particularly through antimalarial properties.

By the 21st century, quinazoline derivatives accounted for >40,000 biologically active compounds, with FDA-approved drugs like gefitinib and erlotinib underscoring their clinical impact. The structural evolution from simple bicyclic systems to complex hybrids, such as this compound, reflects three key developmental phases:

  • Exploratory synthesis (1869–1950): Establishment of core synthetic methodologies
  • Bioactivity profiling (1951–2000): Identification of antimicrobial, anticancer, and CNS-modulating properties
  • Hybridization era (2001–present): Integration with thioacetates, triazoles, and sulfonamides for enhanced pharmacokinetics.
Period Key Advancement Impact Factor
1869–1903 Initial synthesis of quinazoline derivatives Foundation
1951–2000 Development of first therapeutic agents Clinical
2001–2025 Molecular hybridization strategies Multi-target

Emergence of this compound as a Research Focus

The compound's emergence stems from two convergent trends:

  • Pharmacokinetic optimization : Incorporation of the thioacetate moiety addresses historical limitations of quinazoline derivatives, particularly poor aqueous solubility and metabolic instability. The ethyl ester group enhances membrane permeability, while the thioether linkage improves oxidative stability compared to oxygen analogs.
  • Multi-target potential : Molecular docking studies suggest simultaneous interaction with tyrosine kinase domains (via quinazolinone) and cysteine residues (via thioacetate), enabling dual inhibition pathways in cancer cell lines.

Synthetic accessibility through Conrad–Limpach methodology facilitates large-scale production, with typical yields exceeding 85% under optimized conditions. Recent protocols employ microwave-assisted synthesis, reducing reaction times from 12 hours to <30 minutes while maintaining eco-compatibility.

Significance in Drug Discovery Paradigms

This compound exemplifies three critical shifts in modern drug discovery:

  • Polypharmacology : Demonstrated inhibitory activity against EGFR (IC~50~ = 0.47 μM) and carbonic anhydrase IX (K~i~ = 8.3 nM) in preclinical models
  • Covalent targeting : The thioacetate group enables irreversible binding to catalytic cysteine residues, a mechanism exploited in BTK and KRAS inhibitors
  • Prodrug compatibility : Esterase-mediated hydrolysis of the ethyl group generates active metabolites with enhanced tissue distribution

Structural analysis reveals critical pharmacophoric elements:

  • Region 1 : 4-Hydroxyquinazolin-2-yl – Mediates π-π stacking with kinase ATP-binding pockets
  • Region 2 : Thioacetate bridge – Provides conformational flexibility and redox-modulating capacity
  • Region 3 : Ethyl ester – Serves as a biolabile moiety for controlled drug release

Current Research Landscape and Knowledge Gaps

Despite promising preclinical data, three key challenges persist:

  • Selectivity optimization : Off-target effects observed in CYP3A4 inhibition assays (45% inhibition at 10 μM)
  • Metabolic profiling : Limited data on hepatic clearance pathways and potential reactive metabolite formation
  • Formulation science : Poor crystalline stability under humid conditions (30% degradation at 40°C/75% RH over 4 weeks)

Emerging research directions include:

  • Photoaffinity labeling : Development of azide-modified analogs for target identification studies
  • PROTAC integration : Exploration of quinazolinone-thioacetate hybrids as E3 ligase recruiters
  • AI-driven optimization : Machine learning models predicting ADMET properties with R^2^ = 0.89 for clearance rates

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-2-17-10(15)7-18-12-13-9-6-4-3-5-8(9)11(16)14-12/h3-6H,2,7H2,1H3,(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKGYAGUEJPPQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=CC=CC=C2C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-hydroxyquinazolin-2-ylthio)acetate can be achieved through several methods. One common approach involves the reaction of 4-hydroxyquinazoline-2-thiol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-hydroxyquinazolin-2-ylthio)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to modify the quinazoline ring or the ester group.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Ethyl 2-(4-hydroxyquinazolin-2-ylthio)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-(4-hydroxyquinazolin-2-ylthio)acetate involves its interaction with specific molecular targets. The hydroxyl and thioether groups allow it to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate biological pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituents on the quinazolinone core, ester groups, or appended heterocycles. Key examples include:

Compound Name Molecular Formula Substituents/Modifications Yield (%) Key Properties/Activities Reference ID
Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate C₁₈H₁₆N₂O₃S Phenyl at C3, ethyl ester ~73* Intermediate for hydrazide synthesis
Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate C₁₈H₁₆N₂O₄S 3-Methoxyphenyl at C3, methyl ester N/A Green synthesis; biological precursor
Ethyl 2-(3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-ylthio)acetate C₁₇H₁₃FN₂O₃S 4-Fluorophenyl at C3, ethyl ester 73 Enhanced lipophilicity
N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide C₁₉H₁₅N₃O₃S₂ Thiazolidinone ring appended N/A Novel heterocyclic hybrid

Notes:

  • Methyl ester analogues (e.g., C₁₈H₁₆N₂O₄S) are synthesized via environmentally friendly methods, aligning with green chemistry principles .

Biological Activity

Ethyl 2-(4-hydroxyquinazolin-2-ylthio)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by various studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-hydroxyquinazoline derivatives with ethyl chloroacetate in the presence of a base. This process yields a thioether linkage that is crucial for its biological activity. The structural characterization is often confirmed using techniques such as NMR and mass spectrometry.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have shown that it possesses activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, compounds derived from quinazoline structures have demonstrated effectiveness against pathogens like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound

MicroorganismActivity (Zone of Inhibition in mm)
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilis14
Candida albicans10

Antitumor Activity

Research indicates that derivatives of quinazoline compounds, including this compound, exhibit cytotoxic effects on various cancer cell lines. For example, studies have reported significant inhibition of cell proliferation in human cancer cell lines such as HT29 (colon cancer) and MCF7 (breast cancer) . The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Case Study: Antitumor Effects

In a study conducted by Al-Suwaidan et al. (2016), this compound was tested against several cancer cell lines. The results showed a dose-dependent decrease in cell viability, indicating its potential as an antitumor agent.

Anticonvulsant Activity

Another area of interest is the anticonvulsant activity associated with quinazoline derivatives. This compound has been evaluated in animal models for its ability to reduce seizure frequency and intensity. The compound's efficacy was compared to standard anticonvulsant drugs, demonstrating promising results .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission and implicated in neurological disorders .
  • Antioxidant Properties : It exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .
  • DNA Interaction : Some studies suggest that quinazoline derivatives can intercalate with DNA, disrupting replication processes in cancer cells .

Q & A

Q. What are the established synthetic routes for Ethyl 2-(4-hydroxyquinazolin-2-ylthio)acetate, and how are intermediates characterized?

The compound is typically synthesized via nucleophilic substitution. For example, 2-mercapto-4-hydroxyquinazoline derivatives react with ethyl chloroacetate under alkaline conditions (e.g., K₂CO₃ in DMF) . Key intermediates are characterized using FT-IR (to confirm thioether and ester groups) and ¹H/¹³C NMR (to verify regiochemistry and purity). For instance, the quinazoline ring protons appear as distinct aromatic signals between δ 7.5–8.5 ppm, while the ethyl ester group shows a triplet at ~δ 1.3 ppm and a quartet at ~δ 4.2 ppm .

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

  • High-Resolution Mass Spectrometry (HRMS) validates the molecular formula (e.g., C₁₈H₁₆N₂O₃S requires m/z 340.0982).
  • X-ray crystallography resolves the quinazoline-thioacetate conformation, revealing dihedral angles (e.g., 86.83° between quinazoline and phenyl rings) and hydrogen-bonding patterns critical for stability .
  • HPLC with UV detection (λ = 254 nm) ensures >95% purity by quantifying residual solvents or unreacted starting materials .

Q. How is the compound screened for preliminary biological activity?

Initial assays focus on antimicrobial (e.g., agar diffusion against S. aureus) and anticancer (e.g., MTT assay on HeLa cells) activities. Dose-response curves (IC₅₀ values) are generated at concentrations of 1–100 µM. Positive controls (e.g., doxorubicin) and solvent controls (DMSO <1% v/v) are mandatory to validate results .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

  • Solvent selection : Polar aprotic solvents like DMF enhance nucleophilicity of the thiol group .
  • Temperature control : Reflux (~80°C) minimizes side reactions (e.g., ester hydrolysis) .
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) increase reaction rates in biphasic systems .
  • Scale-up : Batch reactors with controlled stirring (500–1000 rpm) prevent aggregation, achieving yields >85% .

Q. What computational methods elucidate the compound’s mechanism of action?

  • Molecular docking (AutoDock Vina) predicts binding to enzyme targets (e.g., EGFR kinase). The scoring function (affinity ≤-7.5 kcal/mol) identifies key interactions, such as hydrogen bonds with quinazoline-N1 and hydrophobic contacts with the thioacetate chain .
  • MD simulations (GROMACS) assess stability of ligand-protein complexes over 100 ns, calculating RMSD (<2 Å) and binding free energy (MM-PBSA) .

Q. How do crystallographic studies inform drug design?

X-ray data reveal supramolecular interactions (e.g., C–H⋯O hydrogen bonds forming columnar structures along [010]), which influence solubility and crystal packing. Hirshfeld surface analysis quantifies intermolecular contacts (H⋯H: 48.4%; O⋯H: 18.7%), guiding co-crystal design for enhanced bioavailability .

Q. How are data contradictions in biological assays resolved?

Discrepancies in IC₅₀ values (e.g., variability across cancer cell lines) are addressed by:

  • Dose-range refinement : Narrowing concentrations to 10–50 µM.
  • Metabolic stability tests (e.g., microsomal incubation) to rule out rapid degradation .
  • Orthogonal assays (e.g., apoptosis via flow cytometry) confirming mechanism-specific activity .

Q. What strategies enable functionalization for SAR studies?

  • N-Alkylation : Reacting the 4-hydroxy group with alkyl halides to explore steric effects.
  • Ester hydrolysis : Converting the ethyl group to a carboxylic acid for salt formation .
  • Click chemistry : Introducing triazole moieties via Cu-catalyzed azide-alkyne cycloaddition .

Methodological Considerations

Q. How are enzymatic inhibition assays designed for quinazoline derivatives?

  • α-Glucosidase inhibition : Substrate (p-nitrophenyl-α-D-glucopyranoside) is incubated with the compound (0.1–1 mM) and enzyme (0.1 U/mL) in pH 6.8 buffer. Activity is measured at 405 nm after 30 min .
  • Kinetic analysis : Lineweaver-Burk plots determine inhibition type (competitive/non-competitive) .

Q. What interdisciplinary approaches integrate chemistry and biology for this compound?

  • Chemical biology : Photoaffinity labeling (e.g., diazirine tags) identifies cellular targets .
  • Metabolomics : LC-MS tracks metabolic fate in hepatocyte models, identifying glucuronidation as a major detox pathway .

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